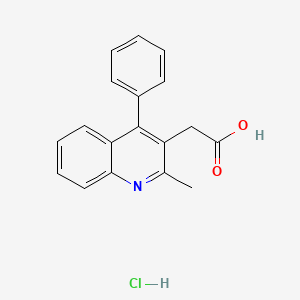

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Description

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a quinoline-based organic compound with a methyl group at position 2, a phenyl substituent at position 4, and an acetic acid moiety at position 3 of the quinoline ring, forming a hydrochloride salt . The molecular formula is C₁₈H₁₆ClNO₂, with a molecular weight of 313.78 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research and chemical synthesis. Key applications include its role as an intermediate in drug discovery, particularly for targeting cancer and inflammation due to its structural versatility .

Properties

IUPAC Name |

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRDDXOKSKFDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610032 | |

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17401-15-9 | |

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-aminobenzophenone derivatives followed by acylation to introduce the acetic acid moiety. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex quinoline derivatives, which can be used in various chemical applications.

Biology

- Biological Activity : Investigated for its potential antimicrobial and anticancer properties. Studies suggest it exhibits notable activity against various pathogens and human cancer cell lines .

- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity and cellular signaling pathways, leading to biological effects such as apoptosis in cancer cells.

Medicine

- Therapeutic Potential : Explored as a candidate for developing new anticancer drugs due to its antiproliferative effects. It may also have applications in treating infectious diseases due to its antimicrobial properties .

Case Studies

A notable case study demonstrated that 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride effectively inhibited human leukemia cell lines, showing significant antiproliferative effects with GI50 values in the nanomolar range. Flow cytometry analysis indicated that treatment led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial depolarization and activation of caspase pathways.

The diverse biological activities suggest several therapeutic applications:

- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for new anticancer therapies.

- Infectious Diseases : Its antimicrobial properties may lead to novel treatments for resistant infections.

- Drug Development : As a building block for synthesizing more complex derivatives, it holds promise in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structure : Features a fused furan ring and a 4-methoxyphenyl substituent instead of a methyl group.

- Synthesis: Prepared via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid with a 68% yield .

- Physical Properties : Melting point = 271–272°C ; characterized by $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS .

- The fused furan ring introduces steric hindrance, which may reduce solubility compared to the target compound .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structure: Contains a chloro substituent at position 6 and a ketone group at position 2, forming a dihydroquinoline scaffold.

- Applications : Used in cancer and neurological disorder research due to its bioactivity. The acetic acid group improves solubility, similar to the target compound .

- Key Differences : The chloro group enhances electrophilicity and bioactivity but may reduce metabolic stability. The ketone group increases hydrogen-bonding capacity, affecting binding affinity .

3-Chloroethyl 2-Phenylquinoline-4-carboxylate Derivatives

- Structure: Ester derivatives with chloroethyl or diethylaminoethyl groups instead of acetic acid.

- Physical Properties : Lower melting points (72–98°C ) due to ester groups’ lipophilicity .

- Key Differences : Esters are more lipophilic than hydrochloride salts, influencing pharmacokinetics (e.g., membrane permeability). However, they lack the ionic solubility of the target compound .

2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride

- Structure : Structural isomer of the target compound, with a methyl group at position 4 instead of position 2.

- Physical Properties : Molecular weight = 313.78 g/mol (identical to the target compound). Appearance = powder; storage at room temperature .

- This isomer’s hazard profile includes irritancy (H302, H315), similar to the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Increase resonance stabilization but may reduce reactivity in nucleophilic environments . Chloro Groups: Enhance bioactivity via halogen bonding but may introduce metabolic liabilities . Positional Isomerism: The 2-methyl vs. 4-methyl substitution in quinoline derivatives significantly impacts molecular packing (e.g., melting points) and receptor binding .

Salt Forms : Hydrochloride salts improve aqueous solubility and stability compared to free acids or esters, critical for formulation in drug delivery .

Synthetic Accessibility: Multicomponent reactions (e.g., using Meldrum’s acid) enable efficient synthesis of quinoline-acetic acid derivatives with high atom economy .

Biological Activity

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a compound characterized by its unique quinoline structure, which has been associated with various biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClNO2, with a molecular weight of 313.78 g/mol. The compound features a quinoline ring that contributes to its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClNO2 |

| Molecular Weight | 313.78 g/mol |

| Solubility | Enhanced in hydrochloride form |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The quinoline structure allows for binding that can modulate enzymatic activity and alter cellular signaling pathways, leading to various biological effects such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It affects signaling pathways that are crucial for cellular responses.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

- Antimalarial Activity : Its structural analogs have been explored for antimalarial efficacy, particularly against resistant strains of Plasmodium falciparum.

Case Studies

A notable case study highlighted the compound's effectiveness in inhibiting human leukemia cell lines, demonstrating significant antiproliferative effects with GI50 values in the nanomolar range. Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial depolarization and activation of caspase pathways .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the quinoline ring significantly influences the biological activity of this compound. Comparative studies with similar compounds reveal that modifications in the methyl and phenyl groups can enhance or diminish biological efficacy:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Methylquinolin-3-yl)acetic acid hydrochloride | C18H15NO2·HCl | Lacks phenyl group |

| 4-(Phenylquinolin-3-yl)acetic acid hydrochloride | C18H15NO2·HCl | Different substitution pattern |

| 2-(1-Methylquinolin-3-yl)acetic acid | C16H15NO2 | Simpler structure without phenyl group |

Potential Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications for this compound in various fields:

- Cancer Therapy : Due to its antiproliferative effects, it may serve as a candidate for developing new anticancer drugs.

- Infectious Diseases : Its antimicrobial and antimalarial properties could lead to novel treatments for infections resistant to current therapies.

- Drug Development : As a building block for synthesizing more complex quinoline derivatives, it holds promise in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.